REACTION_CXSMILES
|
C(C1[CH:17]=[CH:16][C:6]2[C:7]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:8][O:9][C:5]=2[CH:4]=1)#N.[C:18]([OH:21])(=[O:20])[CH3:19].Cl>O>[C:10]1([C:7]2[C:6]3[CH:16]=[CH:17][C:19]([C:18]([OH:21])=[O:20])=[CH:4][C:5]=3[O:9][CH:8]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
54.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated to its
|
Type
|
TEMPERATURE
|
Details
|
reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed further for about 27 hours
|
Duration
|
27 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution is extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The ether layer is extracted with dilute sodium hydroxide solution
|
Type
|
FILTRATION
|
Details
|
the solid precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=COC2=C1C=CC(=C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |